
Methyl 3-bromo-5-(bromomethyl)-2-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-5-(bromomethyl)-2-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromine, fluorine, and methyl ester functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-(bromomethyl)-2-fluorobenzoate typically involves multi-step organic reactions. One common method includes the bromination of methyl 2-fluorobenzoate followed by further bromination at the benzylic position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as brominating agents in the presence of a suitable solvent like dichloromethane or carbon tetrachloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromo-5-(bromomethyl)-2-fluorobenzoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzylic bromomethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Produces substituted benzoates with various functional groups.
Oxidation: Yields carboxylic acids or aldehydes.
Reduction: Results in the formation of the corresponding hydrocarbons.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-5-(bromomethyl)-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-bromo-5-(bromomethyl)-2-fluorobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the introduction of various functional groups. The fluorine atom can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-bromo-5-fluorobenzoate
- Methyl 3-bromo-2-fluorobenzoate
- Methyl 5-(bromomethyl)-2-fluorobenzoate
Uniqueness
Methyl 3-bromo-5-(bromomethyl)-2-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis, offering versatility in the modification of its structure for various applications.
Propiedades
Fórmula molecular |
C9H7Br2FO2 |
|---|---|
Peso molecular |
325.96 g/mol |
Nombre IUPAC |
methyl 3-bromo-5-(bromomethyl)-2-fluorobenzoate |
InChI |
InChI=1S/C9H7Br2FO2/c1-14-9(13)6-2-5(4-10)3-7(11)8(6)12/h2-3H,4H2,1H3 |
Clave InChI |
PKXSJCYCZIZJMG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=CC(=C1)CBr)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


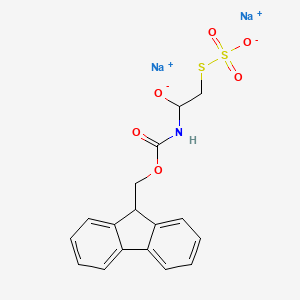
![tert-butyl N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B13643766.png)
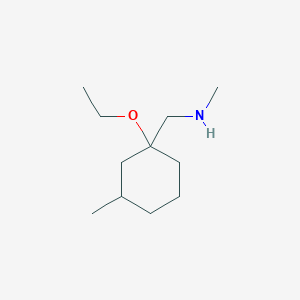

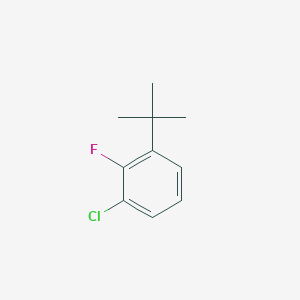
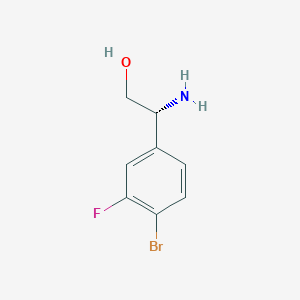
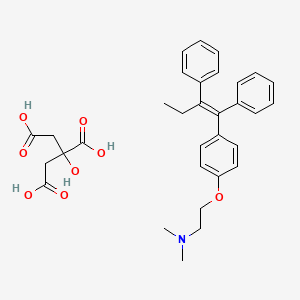


![methyl (2S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate;hydrochloride](/img/structure/B13643813.png)

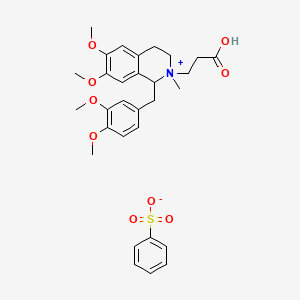
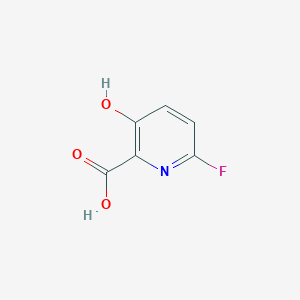
![2-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13643835.png)
